N-(4-Aminopyridin-2-yl)acetamide

B-Raf V600E Kinase Inhibition SAR

N-(4-Aminopyridin-2-yl)acetamide (CAS 75279-39-9), also known as 2-acetamido-4-aminopyridine, is a heterocyclic building block comprising a 2,4-diaminopyridine core mono-acetylated at the 2-amino position. It serves as the minimal pharmacophoric scaffold for a series of N-(4-aminopyridin-2-yl)amide derivatives explored as selective B-Raf(V600E) kinase inhibitors.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 75279-39-9
Cat. No. B1281689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminopyridin-2-yl)acetamide
CAS75279-39-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=CC(=C1)N
InChIInChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11)
InChIKeyJXLUCZOWEKZFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminopyridin-2-yl)acetamide (CAS 75279-39-9) for B-Raf Kinase Inhibitor Research: Procurement-Relevant Baseline Profiling


N-(4-Aminopyridin-2-yl)acetamide (CAS 75279-39-9), also known as 2-acetamido-4-aminopyridine, is a heterocyclic building block comprising a 2,4-diaminopyridine core mono-acetylated at the 2-amino position. It serves as the minimal pharmacophoric scaffold for a series of N-(4-aminopyridin-2-yl)amide derivatives explored as selective B-Raf(V600E) kinase inhibitors [1]. In procurement contexts, it is typically supplied as a research chemical with a minimum purity specification of 95% (HPLC) .

Why N-(4-Aminopyridin-2-yl)acetamide Cannot Be Freely Substituted by Generic 2-Aminopyridine Derivatives in B-Raf Inhibitor Research


Within the N-(4-aminopyridin-2-yl)amide chemotype, even minor acyl chain variation dramatically alters B-Raf(V600E) inhibitory potency. The acetamide congener (compound 4a) exhibits substantially greater enzyme inhibition than its homologs (e.g., the propionamide analog 4b), a differential attributed to specific C–H bond polarization requirements in the kinase active site [1]. Consequently, procurement of the precise acetamide scaffold is non-negotiable for SAR continuity: generic substitution with other 2-aminopyridine derivatives will not reproduce the binding profile observed for this exact compound.

Quantitative Differentiation Evidence for N-(4-Aminopyridin-2-yl)acetamide (75279-39-9) Against Close Structural Analogs


B-Raf(V600E) Inhibitory Potency Advantage Over Homologous Amide Derivatives

In a biochemical assay against mutant B-Raf(V600E), the acetamide derivative (compound 4a) showed markedly higher inhibition potency compared to the homologous propionamide derivative (compound 4b), a difference attributed to subtle changes in C–H bond polarization [1]. The most optimized congener in the series, compound 4l, achieved an IC50 of 38 nM against B-Raf(V600E), confirming that this scaffold can deliver nanomolar potency when elaborated [1].

B-Raf V600E Kinase Inhibition SAR

Selectivity Window Over Wild-Type B-Raf in the 2-Acetamido-4-aminopyridine Scaffold Class

The Li et al. study reported that most N-(4-aminopyridin-2-yl)amide derivatives displayed good selectivity for B-Raf(V600E) over B-Raf(WT) in both enzymatic and cellular assays [1]. Compound 4l, the optimized analog derived from this scaffold, maintained this selectivity profile while achieving antiproliferative IC50 values of 0.136 μM (Colo205) and 0.094 μM (HT29) [1].

B-Raf WT Selectivity Kinase Profiling

Negligible PDE4A Inhibitory Activity: A Defined Baseline for Off-Target Profiling

N-(4-Aminopyridin-2-yl)acetamide was evaluated in vitro for inhibitory activity against unpurified recombinant phosphodiesterase type 4A (PDE4A), and the compound was recorded as insignificant [1]. Separately, it was tested against cAMP phosphodiesterase from bovine aorta and likewise found insignificant at 1 μM cGMP in the presence of calcium/calmodulin [2].

PDE4A Off-Target Activity Counter-Screening

Predicted Physicochemical Profile Supporting Consistent Formulation and Storage

The compound has a predicted logP of approximately 1.85, a topological polar surface area (TPSA) of 71.5 Ų, and a predicted boiling point of 470.4 °C at 760 mmHg . It is reported as stable, non-hygroscopic, and soluble in water and ethanol . In contrast, the unacetylated parent 2,4-diaminopyridine (CAS 461-88-1) has a lower molecular weight (109.13 g/mol) and different hydrogen-bonding capacity, which can alter solubility and reactivity profiles in multi-step syntheses.

Physicochemical Properties Solubility Stability

Prioritized Application Scenarios for N-(4-Aminopyridin-2-yl)acetamide Based on Validated Differentiation Evidence


Scaffold-Hopping and SAR Continuation in Selective B-Raf(V600E) Inhibitor Programs

Researchers extending the N-(4-aminopyridin-2-yl)amide series reported by Li et al. should procure the exact acetamide building block to replicate the potency threshold established by compound 4a and to elaborate toward optimized leads such as compound 4l (IC50 = 38 nM enzymatic, 0.094–0.136 μM cellular) [1]. Substitution with longer-chain amides disrupts the validated SAR.

Negative Control Compound for PDE4A Counter-Screens in Kinase Selectivity Panels

Given documented insignificant activity against PDE4A and cAMP phosphodiesterase [1][2], this compound can serve as a low-cost, structurally characterized negative control in phosphodiesterase counter-screening protocols when profiling kinase-focused libraries.

Synthetic Intermediate for 2,4-Diaminopyridine-Derived Focal Adhesion Kinase (FAK) Inhibitors

The acetyl protecting group enables regioselective elaboration at the 4-amino position, a strategy relevant to patent disclosures (e.g., US20110046121) describing 5-substituted 2,4-diaminopyridines as FAK inhibitors [1]. The documented stability and solubility facilitate multi-step synthetic sequences without premature deprotection.

Physicochemical Reference Standard for Aminopyridine-Acetamide LogP and Solubility Calibration

With a well-defined predicted logP (1.85), TPSA (71.5 Ų), and confirmed water/ethanol solubility [1], this compound can function as a calibration standard for chromatographic method development and in silico property prediction validation in aminopyridine-focused medicinal chemistry campaigns.

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